
1,4-Difluoro-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-isopropylbenzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and an isopropyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of 1,4-difluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoro-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of isopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of alkylated benzene derivatives.
Scientific Research Applications
1,4-Difluoro-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-isopropylbenzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The isopropyl group influences the compound’s steric and electronic properties, affecting its overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,4-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Dimethylbenzene (p-Xylene): Contains methyl groups instead of fluorine atoms, resulting in different reactivity.
1,4-Dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness: 1,4-Difluoro-2-isopropylbenzene is unique due to the presence of both fluorine atoms and an isopropyl group. This combination imparts distinct chemical properties, such as increased reactivity and specific steric effects, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1,4-difluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
MXPSJOUWGDSBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
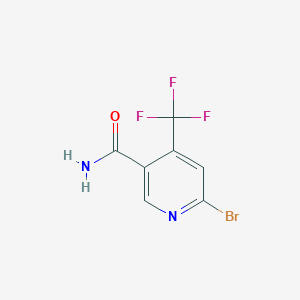
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
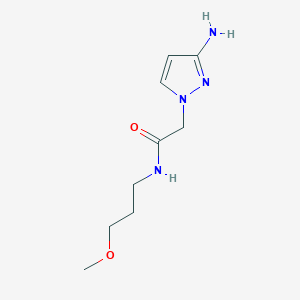
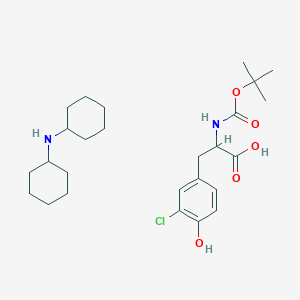
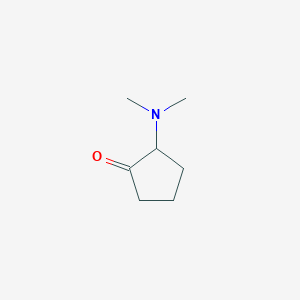
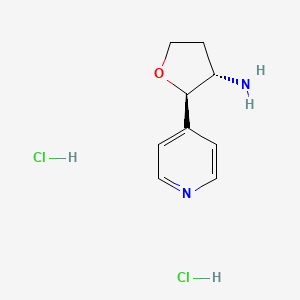
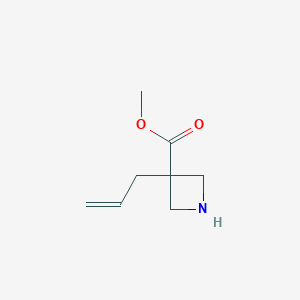

![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
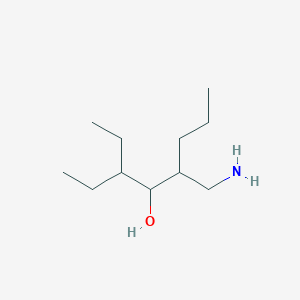
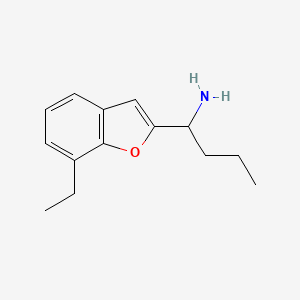
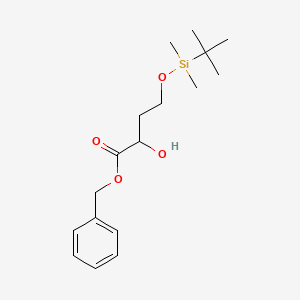
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
